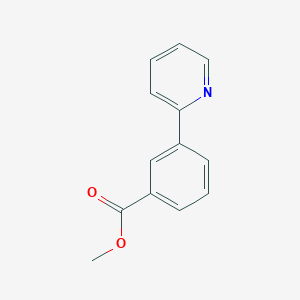

Methyl 3-(pyridin-2-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyridin-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFNTSUFRZCBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Methyl 3 Pyridin 2 Yl Benzoate Derivatives

Catalytic and Non-Catalytic Approaches to Aryl-Substituted Pyridine (B92270) Benzoates

The formation of the crucial carbon-carbon (C-C) bond between the pyridine and benzene (B151609) rings in methyl 3-(pyridin-2-yl)benzoate is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. Additionally, other strategies such as annulation and cyclocondensation provide alternative routes to construct the heterocyclic framework.

Cross-Coupling Reactions for C-C Bond Construction

Cross-coupling reactions are powerful tools for the formation of C-C bonds. Various metals, including palladium, nickel, and copper, have been successfully employed to catalyze the coupling of aryl halides or their equivalents with organometallic reagents.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a prominent example.

The synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with methyl 3-boronobenzoate or its corresponding boronic acid ester. A variety of palladium catalysts, often in combination with phosphine ligands, can be employed to facilitate this transformation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Not specified |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | Not specified |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Not specified |

This table presents typical conditions for Suzuki-Miyaura couplings of pyridine derivatives and may be applicable to the synthesis of this compound.

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. Nickel catalysts can promote the coupling of aryl halides, including the less reactive aryl chlorides, with various organometallic reagents. For the synthesis of this compound, a nickel-catalyzed coupling could involve the reaction of 2-chloropyridine with a zinc or magnesium derivative of methyl 3-bromobenzoate. Nickel complexes with ligands such as 1,10-phenanthroline derivatives have been shown to be effective for the synthesis of 2-substituted benzo[b]furans/furo-pyridines from 2-halophenols and 1-alkynes, demonstrating the utility of nickel in constructing bonds to the 2-position of a pyridine ring mdpi.com.

A potential nickel-catalyzed approach for this compound is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temperature (°C) |

| 2-Chloropyridine | (3-(Methoxycarbonyl)phenyl)zinc chloride | NiCl₂ | dppe | THF | 60 |

| 2-Bromopyridine | 3-(Methoxycarbonyl)phenylboronic acid | Ni(acac)₂ | PCy₃ | Toluene | 100 |

This table illustrates plausible nickel-catalyzed cross-coupling conditions for the synthesis of this compound based on established methodologies.

While the primary focus for the synthesis of this compound is C-C bond formation, it is important to note the significant role of copper catalysis in related synthetic transformations, particularly in C-N bond formation. Copper-catalyzed Ullmann-type reactions are widely used to couple aryl halides with amines, amides, and other nitrogen nucleophiles. For instance, the coupling of iodoazoles with aromatic nitrogen heterocycles can be facilitated by a copper(I) iodide catalyst in the presence of silver benzoate (B1203000) nih.gov. Although not directly applicable to the C-C bond in the target molecule, these methods are crucial for the synthesis of more complex derivatives where a nitrogen linkage to the pyridine or benzoate ring is desired.

Decarboxylative cross-coupling has gained prominence as a powerful method for the formation of C-C bonds, using readily available carboxylic acids as coupling partners. This approach avoids the need for pre-functionalized organometallic reagents. In the context of synthesizing pyridinyl benzoates, a decarboxylative coupling could involve the reaction of a pyridinecarboxylic acid with an aryl halide, or vice versa. Transition metals such as palladium and copper are often used to catalyze these reactions rsc.org. For example, a palladium-catalyzed decarboxylative coupling could potentially be employed by reacting 2-pyridinecarboxylic acid with methyl 3-bromobenzoate.

| Catalyst System | Reactants | Base | Additive | Solvent |

| Pd(OAc)₂ / Cu₂O | 2-Pyridinecarboxylic acid, Methyl 3-iodobenzoate | K₂CO₃ | TBAB | DMF |

| NiBr₂·diglyme / dtbbpy | 3-(Methoxycarbonyl)benzoic acid, 2-Chloropyridine | Cs₂CO₃ | Mn | Dioxane |

This table outlines potential decarboxylative cross-coupling strategies for the synthesis of this compound.

Annulation and Cyclocondensation Reactions for Heterocycle Formation

Annulation and cyclocondensation reactions represent an alternative strategy where one of the aromatic rings is constructed onto the other pre-existing ring. For the synthesis of pyridinyl benzoates, this could involve the formation of the pyridine ring from precursors attached to the benzene ring, or the construction of the benzene ring onto a pyridine scaffold.

For instance, a new route for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been developed through the annulation of anthranilic esters with N-pyridyl ureas. This process involves the formation of N-aryl-N'-pyridyl ureas followed by their cyclocondensation nih.govresearchgate.net. While this specific example leads to a more complex heterocyclic system, the underlying principle of building a new ring system onto a pre-functionalized pyridine or benzene derivative is a key synthetic strategy. A self-[3+2] annulation reaction of pyridinium salts has also been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones, showcasing another innovative annulation approach rsc.org.

These methods, while not directly yielding this compound, are crucial for accessing a wide range of its derivatives and highlight the versatility of annulation and cyclocondensation in heterocyclic chemistry.

Esterification Reactions for Methyl Benzoate Moiety Elaboration

The final step in the synthesis of this compound, or a key transformation of its precursor, 3-(pyridin-2-yl)benzoic acid, is the esterification of the carboxylic acid group. This conversion to a methyl ester is a fundamental reaction in organic synthesis, with several established methods applicable to aromatic and heteroaromatic carboxylic acids.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of the alcohol is used, and water is often removed as it is formed. chemguide.co.uk For aromatic esters, this acid-catalyzed process is a standard and effective procedure. chemguide.co.ukresearchtrend.net The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. byjus.com

An alternative approach for the esterification of pyridine carboxylic acids involves using the strong acid salt of a pyridine carboxylic acid ester as a catalyst in a cyclic process. google.com This method allows for the reaction to be carried out at reflux temperatures, with the product ester recovered by distillation, and the remaining residue can be reused as a catalyst for subsequent batches. google.com

Other methods to form the ester from the carboxylic acid include reaction with acid chlorides or acid anhydrides. byjus.com While these are effective, they require the initial conversion of the carboxylic acid to a more reactive derivative. The Steglich esterification offers a milder alternative, using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). semanticscholar.org This method is particularly useful for substrates that are sensitive to the harsh conditions of strong acid catalysis.

Table 1: Comparison of Common Esterification Methods for Aromatic Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, excess alcohol (e.g., methanol), strong acid catalyst (e.g., H₂SO₄) | Heating/reflux | Inexpensive reagents, simple procedure | Reversible reaction, harsh acidic conditions may not be suitable for sensitive substrates | chemguide.co.ukchemguide.co.ukresearchtrend.net |

| Reaction with Acid Chlorides | Alcohol, acyl chloride, often with a base | Typically room temperature | Fast and high-yielding reaction | Requires prior conversion of carboxylic acid to acyl chloride, produces HCl byproduct | chemguide.co.ukbyjus.com |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Room temperature | Mild conditions, suitable for sensitive substrates | DCC can cause allergic reactions, formation of dicyclohexylurea byproduct | semanticscholar.org |

| Catalytic Cyclic Process | Pyridine carboxylic acid, alcohol, strong acid salt of a pyridine carboxylic acid ester | Reflux temperatures | Catalyst can be recycled | Specific to pyridine carboxylic acids | google.com |

Regioselective Synthesis and Stereochemical Considerations

The synthesis of this compound fundamentally relies on the regioselective formation of a carbon-carbon bond between the pyridine and benzene rings at specific positions: C2 of the pyridine ring and C3 of the benzoic acid derivative. This is a classic example of a biaryl synthesis, for which transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used tools. preprints.orgacs.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Negishi, and Stille couplings, are paramount for achieving high regioselectivity. mdpi.comorgsyn.org

Suzuki-Miyaura Coupling: This is one of the most versatile methods for C-C bond formation. acs.orgnih.gov The synthesis of the target molecule would typically involve the reaction of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with (3-(methoxycarbonyl)phenyl)boronic acid, or conversely, a methyl 3-halobenzoate with a pyridine-2-boronic acid derivative. nih.govmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. acs.orgnih.gov The reaction generally shows excellent functional group tolerance. mdpi.com

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For this synthesis, a 2-pyridylzinc halide could be coupled with methyl 3-bromobenzoate. orgsyn.org Negishi couplings are known for their high reactivity and tolerance of various functional groups, including esters. wikipedia.orgnih.gov The preparation of stable, solid 2-pyridylzinc reagents has increased the practicality of this method. nih.govorganic-chemistry.org

The regioselectivity in these reactions is dictated by the starting positions of the halide (or triflate) and the organometallic (boron or zinc) functionalities on the two aromatic rings. For instance, using 2-bromopyridine and (3-(methoxycarbonyl)phenyl)boronic acid ensures the formation of the desired 2,3'-linkage. The reactivity differences between various halide positions on a di-substituted ring can also be exploited for selective coupling. orgsyn.org

Stereochemical Considerations: For the specific molecule this compound, there are no chiral centers or elements of planar chirality, making it an achiral molecule. Therefore, stereochemical considerations, in terms of generating specific enantiomers or diastereomers, are not applicable to the synthesis of the final product itself. However, the principles of stereoselective synthesis could be highly relevant for the synthesis of more complex derivatives of this scaffold where chiral centers might be introduced on either ring or on substituents.

Table 2: Regioselective Cross-Coupling Strategies for the 3-(pyridin-2-yl)benzoate Core

| Reaction | Pyridine Reactant | Benzoate Reactant | Catalyst System (Typical) | Key Features | Citations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Halopyridine (X=Cl, Br, I) | (3-(Methoxycarbonyl)phenyl)boronic acid | Pd(0) or Pd(II) catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) | High functional group tolerance, stable boronic acids | nih.govmdpi.com |

| Suzuki-Miyaura Coupling | Pyridine-2-boronic acid | Methyl 3-halobenzoate (X=Br, I) | Pd(0) or Pd(II) catalyst, base | Alternative disconnection, depends on substrate availability | acs.orgmdpi.com |

| Negishi Coupling | 2-Pyridylzinc halide | Methyl 3-halobenzoate (X=Br, I) | Pd(0) or Ni(0) catalyst (e.g., Pd(PPh₃)₄) | High reactivity, good for challenging couplings | orgsyn.orgwikipedia.orgnih.gov |

Principles of Sustainable Organic Synthesis in this compound Preparation

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound to minimize environmental impact. This involves improving reaction efficiency, reducing waste, and using less hazardous materials.

For the esterification step , a green approach could involve moving away from stoichiometric strong acid catalysts that require neutralization and generate salt waste. researchtrend.net The use of reusable solid acid catalysts is one such alternative. Furthermore, methods that minimize solvent use are favored.

In the crucial C-C bond formation step , several green chemistry principles can be applied:

Catalyst Efficiency: Developing highly active palladium catalysts that can be used at very low loadings (parts per million) significantly reduces the amount of heavy metal required and simplifies purification. acs.org The ease of recovery and reusability of catalysts is also a key aspect of sustainable synthesis. preprints.orgmdpi.com

Solvent Choice: Traditional cross-coupling reactions often use organic solvents like toluene or DMF. Green chemistry encourages the use of more environmentally benign solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions. nih.gov

Mechanochemistry: A significant advancement in sustainable synthesis is the use of mechanochemistry, where mechanical force (e.g., ball milling) is used to drive chemical reactions, often in the absence of bulk solvents. researchgate.netunityfvg.it This method has been shown to be highly efficient for the synthesis of bipyridine metal complexes, offering high yields in shorter reaction times and dramatically reducing waste, as measured by green metrics like the E-factor (Environmental factor) and Effective Mass Yield (EMY). researchgate.netnih.gov Applying mechanochemical principles to the cross-coupling synthesis of the this compound core represents a promising avenue for a more sustainable process. unityfvg.itnih.gov

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the reactants into the final product (high atom economy) are preferred. Direct C-H activation, where a C-H bond is directly functionalized to form the C-C bond, is an ideal strategy in this regard as it avoids the need for pre-functionalization with halides and organometallic reagents, thus reducing waste streams. mdpi.com

By integrating these principles—such as using highly efficient, recyclable catalysts, employing greener solvents or solvent-free conditions like mechanosynthesis, and designing routes with high atom economy—the preparation of this compound can be made significantly more sustainable.

Table 3: Application of Green Chemistry Principles to Synthesis

| Principle | Application in Synthesis of this compound | Potential Benefits | Citations |

|---|---|---|---|

| Waste Prevention | Use of C-H activation instead of pre-halogenated substrates. | Reduces formation of salt byproducts. | mdpi.com |

| Atom Economy | Direct C-H activation routes. | Maximizes incorporation of starting material atoms into the product. | preprints.orgmdpi.com |

| Less Hazardous Synthesis | Use of non-toxic organoboron reagents in Suzuki coupling instead of highly toxic organotins in Stille coupling. | Reduces toxicity of reagents and byproducts. | mdpi.com |

| Safer Solvents & Auxiliaries | Performing cross-coupling in water or under solvent-free conditions. | Reduces environmental impact and hazards associated with volatile organic solvents. | nih.gov |

| Energy Efficiency (Mechanochemistry) | Using ball milling for the C-C bond formation. | Shorter reaction times, often at ambient temperature, reducing energy consumption. | researchgate.netunityfvg.itnih.gov |

| Catalysis | Employing highly active catalysts at low loadings; using recyclable catalysts. | Reduces metal waste, lowers cost, simplifies purification. | preprints.orgacs.orgmdpi.com |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of Methyl 3 Pyridin 2 Yl Benzoate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR techniques, a complete and unambiguous assignment of the proton and carbon skeletons of Methyl 3-(pyridin-2-yl)benzoate can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical neighborhood, and their spatial proximity. The spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons of both the benzoate (B1203000) and pyridine (B92270) rings, as well as the singlet for the methyl ester group.

The aromatic region of the spectrum is particularly informative. The protons on the benzoate ring, influenced by the electron-withdrawing ester group and the pyridinyl substituent, exhibit distinct chemical shifts. Similarly, the protons of the pyridine ring display a characteristic pattern reflecting their positions relative to the nitrogen atom and the point of attachment to the benzene (B151609) ring. A key signal in the spectrum is the singlet corresponding to the three protons of the methyl ester group (-OCH₃), which typically appears in the upfield region of the aromatic signals. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

| 3.93 | s | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon of the ester group, the methyl carbon, and the various aromatic carbons of the two rings.

The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum. The carbons of the benzene and pyridine rings appear in the aromatic region, with their specific shifts influenced by the substituents. The carbon of the methyl ester group will resonate at a higher field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

| 52.6 | -OCH₃ |

| 164.7 | C=O |

Advanced Two-Dimensional (2D) NMR Correlation Techniques

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton spin systems within the benzoate and pyridine rings, confirming the relative positions of the protons.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This powerful technique allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

No experimental 2D NMR data for this compound was found in the search results.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₃H₁₁NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 214.0863. nih.gov Experimental HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 214.0863 | Data not available in search results |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion can then be performed to induce fragmentation and study the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule, as weaker bonds tend to break preferentially.

For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavages within the pyridine or benzoate rings.

No experimental ESI-MS fragmentation data for this compound was found in the search results.

Vibrational Spectroscopy for Characteristic Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes are sensitive to the molecule's geometry, bonding, and intermolecular environment.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, key vibrations are associated with the ester group, the aromatic rings, and the C-H bonds.

The most prominent feature in the IR spectrum of an aromatic ester is the carbonyl (C=O) stretching vibration, which is highly sensitive to its electronic environment. For aromatic esters like methyl benzoate, this band typically appears in the range of 1740–1660 cm⁻¹. Specifically for this compound, the ester carbonyl stretch is anticipated around 1700 cm⁻¹. The C-O-C stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region. researchgate.net

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. niscpr.res.inresearchgate.net Vibrations associated with the carbon-carbon bonds within the pyridine and benzene rings generally occur in the 1600-1400 cm⁻¹ region. researchgate.net The presence of the methyl group (-CH₃) from the ester will also give rise to characteristic symmetric and asymmetric stretching and bending vibrations. researchgate.net

A summary of expected characteristic FT-IR vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | niscpr.res.inresearchgate.net |

| Methyl C-H Stretch | 3091 - 3078 | researchgate.net |

| Ester C=O Stretch | ~1700 | |

| Aromatic C=C and C=N Ring Stretch | 1600 - 1400 | researchgate.net |

| Ester C-O-C Asymmetric Stretch | ~1280 | researchgate.net |

| C-H In-plane Bending | 1300 - 1000 | mdpi.com |

| C-H Out-of-plane Bending | 900 - 675 | niscpr.res.in |

This table presents expected values based on spectroscopic data for analogous compounds.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeletons of aromatic molecules.

X-ray Diffraction Analysis for Crystalline State Molecular Architecture and Intermolecular Interactions

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state. This provides invaluable information on bond lengths, bond angles, and the nature of non-covalent interactions.

Although a complete, published crystal structure for this compound is not available, analysis of closely related structures provides significant insight. For example, studies on metal-organic frameworks incorporating the analogous ligand 3-pyridin-3-yl-benzoic acid (the carboxylic acid form) have been reported. rsc.org X-ray crystallography of this compound would be expected to reveal a near-planar conformation between the pyridine and benzene rings. This planarity is a key factor influencing its electronic properties and packing behavior.

The analysis would provide precise measurements of all bond lengths and angles. Key parameters of interest would be the C-C bond length between the two rings and the torsion angle defined by the planes of the phenyl and pyridyl rings, which quantifies the degree of co-planarity.

| Parameter | Expected Value / Feature | Reference |

| Phenyl-Pyridine Dihedral Angle | Near 0° (co-planar) | |

| C=O Bond Length | ~1.2 Å | mdpi.com |

| C-O Ester Bond Length | ~1.3 Å | mdpi.com |

| Aromatic C-C Bond Lengths | ~1.39 Å | researchgate.net |

This table presents expected values based on crystallographic data for analogous compounds.

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the crystal packing is likely dominated by weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelengths of absorption (λmax) are characteristic of the molecule's conjugated π-system.

The spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic system. The presence of two conjugated aromatic rings, the benzene and pyridine rings, leads to an extended π-system that absorbs in the UV region. The exact position of the absorption maxima can be influenced by the solvent polarity. researchgate.net

Generally, electronic transitions in such bi-aryl systems can be complex, often showing multiple absorption bands. These bands correspond to transitions involving molecular orbitals distributed across both rings. The ester group acts as a weak deactivating group, while the pyridine nitrogen introduces its own electronic effects, both of which modulate the energy of the π→π* transitions. slideshare.net While specific λmax values for this compound are not documented in available literature, similar aromatic systems show strong absorptions in the UV region, often between 250 and 350 nm. researchgate.net

| Transition Type | Expected Wavelength Region (nm) | Reference |

| π → π | 250 - 350 | researchgate.net |

| n → π | >300 (often weak or obscured) | slideshare.net |

This table presents expected values based on spectroscopic data for analogous compounds and general principles of UV-Vis spectroscopy.

Computational Chemistry and Theoretical Investigations of Methyl 3 Pyridin 2 Yl Benzoate

Density Functional Theory (DFT) Applications for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl 3-(pyridin-2-yl)benzoate, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to determine its optimized molecular geometry. These calculations provide the most stable arrangement of atoms in the molecule by minimizing its total energy.

In a study on the related compound, methyl 3-methyl-2-((pyridin-2-ylcarbonyl)amino)benzoate, DFT calculations were used to obtain the optimized structure, which was then compared with experimental X-ray diffraction data, showing good agreement. researchgate.net Similar calculations for this compound would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional conformation and steric properties. The planarity or non-planarity between the pyridine (B92270) and benzoate (B1203000) rings, for instance, is a critical factor influencing its electronic and packing properties.

Quantum Chemical Descriptors and Prediction of Reactivity

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of a molecule. These descriptors quantify various aspects of a molecule's electronic properties. For this compound, these parameters can be calculated to understand its chemical behavior.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. In a related compound, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the HOMO and LUMO were found to be localized over the entire molecule, with a calculated energy gap of approximately 1.8908 eV. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Simulation of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra, particularly infrared (IR) and Raman spectra, can be simulated using DFT calculations. These simulations predict the frequencies and intensities of vibrational modes of the molecule. By comparing the calculated spectrum with experimentally obtained data, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved.

For instance, in the computational study of methyl 3-methyl-2-((pyridin-2-ylcarbonyl)amino)benzoate, the theoretical FT-IR spectrum was calculated and compared with the experimental spectrum, showing good agreement. researchgate.net This comparison helps in confirming the molecular structure and understanding the vibrational properties of the compound. A similar analysis for this compound would allow for the precise assignment of its characteristic vibrational frequencies.

Analysis of Non-Covalent Interactions: Hirshfeld Surface Analysis and Interaction Energies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify the types and relative importance of different non-covalent interactions, such as hydrogen bonds and π-π stacking.

A study on methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate revealed that H···H, C···H/H···C, N···H/H···N, and O···H/H···O interactions were the most significant contributors to the crystal packing. nih.gov The analysis of interaction energies can further quantify the strength of these non-covalent forces, providing a deeper understanding of the crystal's stability. For this compound, a Hirshfeld surface analysis would elucidate how the molecules pack in the solid state and which interactions govern the supramolecular architecture.

Advanced Molecular Modeling for Conformational Landscapes and Dynamics

Advanced molecular modeling techniques, such as conformational analysis and molecular dynamics (MD) simulations, can provide insights into the flexibility and dynamic behavior of this compound. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is particularly important for understanding the rotational freedom around the single bond connecting the pyridine and benzoate rings.

Molecular dynamics simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in solution or in a biological system). While specific MD studies on this compound are not prominent in the literature, such simulations could be used to explore its interactions with solvents or biological macromolecules, offering insights into its solubility and potential biological activity.

Chemical Reactivity and Mechanistic Pathways of Methyl 3 Pyridin 2 Yl Benzoate

Regioselective Functionalization of Pyridine (B92270) and Benzoate (B1203000) Moieties

The presence of two distinct aromatic rings in Methyl 3-(pyridin-2-yl)benzoate allows for selective functionalization, dictated by the electronic properties of each ring system and the reaction conditions employed.

The benzoate ring is influenced by the methyl carboxylate group (-COOCH₃), which is a meta-directing deactivator for electrophilic aromatic substitution. umkc.edu This deactivation is due to the electron-withdrawing nature of the carbonyl group. umkc.edu Consequently, electrophiles will preferentially attack the positions meta to the ester group. In contrast, the pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic attack unless under harsh conditions, but susceptible to nucleophilic substitution, particularly at the C2 and C4 positions.

Electrophilic substitution reactions, such as nitration, are expected to occur on the more reactive (or less deactivated) benzene (B151609) ring. The reaction of methyl benzoate with nitric and sulfuric acid yields methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group. aiinmr.com For this compound, the directing effects of both the ester and the pyridinyl substituent must be considered. The pyridinyl group at the C3 position will direct incoming electrophiles to the ortho and para positions (C2, C4, and C6). The interplay of these directing effects determines the final regiochemical outcome.

Nucleophilic substitution can be directed towards the pyridine ring. The pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Table 1: Regioselectivity in the Functionalization of this compound

| Reaction Type | Target Moiety | Expected Position of Functionalization | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | Benzoate Ring | C4 and C6 (ortho/para to pyridinyl) and C5 (meta to ester) | The ester group is a meta-director, while the pyridinyl group is an ortho, para-director. The precise outcome depends on the balance of these effects and reaction conditions. |

| Nucleophilic Aromatic Substitution | Pyridine Ring | C4' and C6' | The electron-deficient nature of the pyridine ring facilitates nucleophilic attack at these positions. |

| Directed Ortho-Metalation | Pyridine or Benzoate Ring | C3' (on pyridine) or C2/C4 (on benzoate) | The nitrogen atom of the pyridine can act as a directing group for lithiation. wikipedia.orgorganic-chemistry.orgbaranlab.org |

Oxidation and Reduction Chemistry in Arylpyridyl Benzoate Systems

The functional groups within this compound offer distinct handles for oxidation and reduction reactions. The ester group can be reduced, while the aromatic rings can potentially be oxidized, although they are generally stable.

Oxidation: The primary oxidation reaction for this compound involves the conversion of the methyl ester to a carboxylic acid, although this is technically a hydrolysis reaction (discussed in 5.3). More classical oxidation could target the aromatic rings or any alkyl side chains if present, but typically requires harsh conditions. For instance, oxidation may yield 3-(pyridin-2-yl)benzoic acid.

Reduction: The ester functionality is readily reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction converts the methyl ester into a hydroxymethyl group, yielding (3-(pyridin-2-yl)phenyl)methanol.

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction of Ester | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | (3-(pyridin-2-yl)phenyl)methanol |

| Oxidation (Hydrolysis) | Acid or Base (e.g., NaOH, H₂SO₄) | 3-(Pyridin-2-yl)benzoic acid |

Ester Hydrolysis and Transesterification Kinetics

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.

Ester Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid, 3-(pyridin-2-yl)benzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. umkc.eduyoutube.com This is a reversible process, with the equilibrium driven towards the products by using an excess of water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. chemspider.com The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

The kinetics of ester hydrolysis are typically second-order, dependent on the concentrations of both the ester and the hydrolyzing agent (H₃O⁺ or OH⁻).

Transesterification: This process involves the displacement of the methoxy (B1213986) group (-OCH₃) by another alcohol. researchgate.net The reaction is often catalyzed by an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of a catalyst would yield Ethyl 3-(pyridin-2-yl)benzoate and methanol (B129727). The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products (e.g., methanol) as it forms. google.com

Directed Ortho-Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, the pyridine nitrogen atom is a potent DMG. organic-chemistry.orgbaranlab.org The nitrogen's lone pair can coordinate to a Lewis acidic alkyllithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org This coordination brings the basic alkyl group into proximity with the C-H bonds ortho to the directing group, increasing their kinetic acidity and facilitating deprotonation. organic-chemistry.org

For this molecule, there are two potential sites for DoM:

Ortho to the Pyridine Nitrogen: The primary site for deprotonation is the C3 position of the pyridine ring.

Ortho to the Pyridinyl Substituent on the Benzoate Ring: The pyridinyl group itself can direct lithiation to the C2 or C4 positions of the benzoate ring.

The competition between these pathways depends on factors like the specific organolithium reagent used, the solvent, temperature, and the presence of additives like TMEDA (tetramethylethylenediamine), which can break up alkyllithium aggregates and increase reactivity. baranlab.org Following lithiation, the resulting aryllithium intermediate can be quenched with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.org

Table 3: Common Directed Metalation Groups (DMGs) and Their Relative Strengths. organic-chemistry.orgbaranlab.org

| Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -NR₂, -CH=NR |

| Weak | -F, -Cl, -S- |

The pyridine nitrogen in this compound acts as a moderate to strong directing group.

Carbon-Hydrogen (C-H) Bond Activation and Selective Functionalization

C-H bond activation is an evolving field that offers routes to functionalize otherwise inert C-H bonds, often using transition metal catalysts. This approach provides an alternative and complementary strategy to classical methods like DoM.

For arylpyridyl systems, transition metals such as osmium, iridium, and vanadium have been shown to promote the activation of C-H bonds on both pyridine and benzene rings. rsc.orgunizar.es The selectivity of these reactions can be governed by chelation assistance, where a coordinating atom (like the pyridine nitrogen) directs the metal catalyst to a nearby C-H bond.

In this compound, a transition metal catalyst could coordinate to the pyridine nitrogen, leading to the selective activation of several C-H bonds:

Cyclometalation: Activation of the C-H bond at the C2 position of the benzoate ring would lead to the formation of a stable five-membered metallacycle, a common motif in C-H activation chemistry.

Remote C-H Activation: Depending on the catalyst and ligand design, it is also possible to activate more distant C-H bonds on either the benzoate or pyridine rings.

Studies on related bipyridine systems show that the kinetic site of C-H activation (the fastest bond to break) is often the least sterically hindered position, while the thermodynamic product (the most stable product) may result from activation at a different site. unizar.es This highlights the complex interplay of steric and electronic factors that control the outcome of C-H activation reactions.

Reaction Mechanism Elucidation: Intermediates and Transition State Analysis

Understanding the detailed mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation. This involves identifying key intermediates and analyzing the energetics of transition states.

Electrophilic Aromatic Substitution: The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. umkc.eduaiinmr.com The stability of this intermediate determines the regioselectivity of the reaction.

Ester Hydrolysis: The reaction involves the formation of a tetrahedral intermediate after the nucleophilic attack of water or hydroxide on the ester carbonyl. youtube.com The breakdown of this intermediate to form the products is often the rate-determining step.

Directed Ortho-Metalation: The key intermediate is the complex formed between the pyridine nitrogen and the alkyllithium reagent. wikipedia.org This is followed by deprotonation to form a highly reactive aryllithium species, which is then trapped by an electrophile. organic-chemistry.org

C-H Activation: Mechanistic pathways often involve oxidative addition of a C-H bond to a low-valent transition metal center, forming a hydrido-aryl-metal complex. This is followed by reductive elimination to form the functionalized product and regenerate the catalyst. Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model these reaction pathways, providing insights into the structures of intermediates and the energies of transition states. rsc.org

By elucidating these mechanistic details, chemists can design more efficient and selective syntheses for novel derivatives of this compound.

Coordination Chemistry and Supramolecular Assemblies of Methyl 3 Pyridin 2 Yl Benzoate As a Ligand

Ligand Design Principles and Diverse Coordination Modes with Metal Centers

Methyl 3-(pyridin-2-yl)benzoate is an intriguing ligand in coordination chemistry due to its distinct electronic and structural features. It possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methyl ester group. The pyridyl nitrogen is a classic Lewis base, readily coordinating to a wide range of metal ions. The ester group, while a weaker donor, offers additional coordination possibilities, particularly through the carbonyl oxygen.

The geometry of the ligand, with a 3-substituted phenyl ring separating the pyridyl and ester functionalities, prevents the formation of a simple, strain-free five- or six-membered chelate ring that would be possible with 2-substituted analogues. This separation, however, allows the ligand to act as a bridge between metal centers or to adopt conformations that facilitate the construction of intricate supramolecular structures.

The primary coordination modes observed or anticipated for this compound and its parent carboxylate are diverse. In its ester form, it can act as a monodentate ligand through the pyridine nitrogen. A bidentate coordination mode is also possible, where the ligand chelates a metal center through the pyridine nitrogen and the carbonyl oxygen, forming a larger, more flexible chelate ring. When the ester is hydrolyzed to the corresponding carboxylate, 3-(pyridin-2-yl)benzoate, the coordination possibilities expand significantly, featuring monodentate, bidentate, and bridging modes which are fundamental to forming extended metal-organic frameworks. mdpi.commdpi.com

Table 1: Potential Coordination Modes of Pyridyl-Benzoate Type Ligands

| Coordination Mode | Description | Coordinating Atoms | Example System (Analogous) |

| Monodentate | The ligand binds to a single metal center through one atom. | Pyridine N | Common for many pyridyl-containing ligands. |

| Bidentate Chelating | The ligand binds to a single metal center through two atoms. | Pyridine N and Carbonyl O | Can form a stable complex with one metal ion. |

| Bidentate Bridging | The ligand connects two different metal centers. | Pyridine N and Carboxylate O | Observed in coordination polymers of benzoate (B1203000) derivatives. mdpi.com |

| Tridentate Bridging | The ligand connects multiple metal centers using three donor atoms. | Pyridine N and both Carboxylate O's | Seen in complex frameworks with deprotonated ligands. rsc.org |

Synthesis and Characterization of Discrete Metal Complexes

The synthesis of discrete metal complexes with pyridyl-benzoate type ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in a solvent or solvent mixture. The choice of solvent is critical as it can influence the final structure, sometimes even participating in the coordination sphere of the metal ion. mdpi.com Common solvents include methanol (B129727), ethanol (B145695), acetonitrile, and dimethylformamide (DMF). The reaction is often carried out under mild conditions, but hydrothermal or solvothermal methods can be employed to promote the crystallization of more complex structures. rsc.org

For this compound, a typical synthesis would involve dissolving the ligand in a solvent like methanol and adding a solution of a metal salt, such as copper(II) acetate (B1210297) or zinc(II) nitrate. The resulting mixture might be stirred at room temperature or gently heated to facilitate the reaction and crystallization.

Characterization of the resulting complexes relies on a suite of analytical techniques to determine their composition, structure, and properties.

Table 2: Common Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and packing arrangements. rsc.org |

| Infrared (IR) Spectroscopy | Used to confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the C=N (pyridine) and C=O (ester) bonds indicate their involvement in bonding. acs.org |

| Nuclear Magnetic Resonance (NMR) | In solution, NMR spectroscopy helps to elucidate the structure of diamagnetic complexes and confirm the ligand's integrity. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, helping to infer the coordination geometry of the metal ion. mdpi.com |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. acs.org |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and can identify the loss of coordinated or lattice solvent molecules. nih.gov |

Self-Assembly of Coordination Polymers and Metallo-Supramolecular Frameworks

While discrete complexes are common, ligands like this compound are excellent candidates for the self-assembly of higher-order structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). In these materials, the ligand acts as a "linker" connecting metal ions, which serve as "nodes," to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

The final topology of the framework is dictated by several factors:

The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).

The geometry and connectivity of the ligand . The angle between the pyridyl and benzoate groups in this compound makes it a bent or "V-shaped" linker, which can lead to the formation of macrocyclic or helical structures.

The reaction conditions , such as temperature, pressure, and solvent system. mdpi.com

The presence of counter-anions , which can sometimes be incorporated into the framework or influence its assembly through charge balance. osti.gov

For instance, studies on the isomeric ligand 3-pyridin-3-yl-benzoic acid have shown the formation of 1D double-chain arrays and 2D layered networks with various transition metals. rsc.org Similarly, 3-pyridin-4-yl-benzoic acid has been used to construct complex 3D frameworks with novel topologies. osti.gov These examples demonstrate that by systematically varying the metal ion or reaction conditions, a single pyridyl-benzoate ligand can give rise to a diverse range of structural architectures. The use of this compound as a linker would be expected to produce similarly complex and topologically interesting frameworks.

Elucidation of Intermolecular Interactions in Supramolecular Architectures

Hydrogen Bonding: While the ester itself is not a strong hydrogen bond donor, coordinated solvent molecules like water or methanol can form extensive O-H···O or O-H···N hydrogen bonds, linking different complex units together. researchgate.net Weaker C-H···O and C-H···N interactions, where C-H groups from the ligand interact with oxygen or nitrogen atoms, also contribute to the stability of the crystal packing. acs.org

π-π Stacking: The aromatic pyridine and benzene (B151609) rings are capable of engaging in π-π stacking interactions. These can occur between parallel rings of adjacent ligands, leading to the formation of columnar or layered structures. The geometry of these interactions (e.g., face-to-face or offset) influences the packing density and electronic properties of the material. rsc.orgnih.gov

Halogen Bonding: If the ligand or co-ligands were to contain halogen substituents, halogen bonding (interactions between an electrophilic region on a halogen and a nucleophilic site) could serve as an additional directional force for crystal engineering.

Table 3: Key Intermolecular Interactions in Pyridyl-Benzoate Complexes

| Interaction Type | Description | Typical Role in Architecture |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Links discrete complexes or chains into higher-dimensional networks (2D/3D). researchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes layered structures and influences electronic communication between units. rsc.org |

| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system. | Contributes to the stabilization of the overall crystal packing. nih.gov |

| Van der Waals Forces | Weak, non-directional attractive forces. | Maximizes packing efficiency and contributes to crystal stability. |

Host-Guest Chemistry and Molecular Recognition Phenomena

Coordination polymers and MOFs constructed from linkers like this compound can exhibit porosity, creating internal cavities or channels. This structural feature opens the door to host-guest chemistry, where the framework (the host) can encapsulate smaller molecules (the guests) within its voids.

The ability of a framework to act as a host depends on the size, shape, and chemical nature of its pores. These pores can be designed to be selective, only allowing guests of a specific size or shape to enter, which is the basis of molecular recognition. The chemical functionality lining the pores—in this case, the aromatic rings and ester groups of the ligand—can also engage in specific non-covalent interactions with the guest molecules, such as hydrogen bonding or π-π stacking, leading to selective binding. acs.org

Examples in related systems include frameworks that can reversibly adsorb and desorb solvent molecules, sometimes accompanied by a change in the crystal structure, a phenomenon known as a crystal-to-amorphous transformation. rsc.org Other porous frameworks have demonstrated the ability to selectively adsorb gases like acetylene (B1199291) or CO2, a property driven by specific host-guest interactions within the pores. bham.ac.uk The design of frameworks using this compound could therefore lead to new materials with tailored porosity for applications in separation, storage, or sensing.

Strategic Role in Advanced Organic Synthesis and Materials Design

Precursor Utilization in the Synthesis of Architecturally Complex Organic Molecules

The structure of Methyl 3-(pyridin-2-yl)benzoate, which combines a metal-coordinating pyridine (B92270) unit and a modifiable benzoate (B1203000) moiety, makes it a valuable starting material for constructing larger, more intricate molecules. The two aromatic rings provide a rigid scaffold, while the ester and pyridine functionalities offer reactive sites for further chemical transformations.

One of the primary uses of this compound as a precursor involves the hydrolysis of the methyl ester group to form 3-(pyridin-2-yl)benzoic acid. This carboxylic acid derivative is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These metal complexes themselves can be architecturally complex and serve as catalysts or functional components in larger supramolecular assemblies.

Furthermore, the core bi-aryl structure is a common motif in pharmacologically active compounds and advanced organic materials. Synthetic chemists can utilize this compound as a foundational fragment, building upon its structure through cross-coupling reactions or by modifying its peripheral functional groups to access novel molecular frameworks. For instance, related pyridyl-bearing indole derivatives have been synthesized for potential applications in medicinal chemistry, highlighting the value of the pyridyl-aryl scaffold. mdpi.com

Chemical Building Block for Novel Functional Materials Development

The development of functional materials, such as metal-organic frameworks (MOFs) and emissive metal complexes for organic light-emitting diodes (OLEDs), often relies on carefully designed organic linker molecules. mdpi.comstmarytx.edu this compound, particularly after hydrolysis to its corresponding carboxylate, serves as an excellent candidate for such a linker.

In the field of optoelectronics, aromatic 1,3-diketones derived from benzoate esters are valuable ligands for creating highly emissive metal complexes used in OLEDs. mdpi.com The inherent photophysical properties of the pyridine-benzene scaffold in this compound make it an attractive starting point for synthesizing ligands intended for luminescent materials.

Derivatization Strategies for Expanding Molecular Diversity and Chemical Space

The chemical utility of this compound is significantly enhanced by its amenability to a range of derivatization reactions. These modifications can be targeted at the ester group, the pyridine ring, or the benzene (B151609) ring, providing a systematic way to expand molecular diversity and explore the surrounding chemical space. Such strategies are fundamental in fields like drug discovery and materials science for fine-tuning molecular properties.

Key derivatization strategies include:

Modification of the Ester Group: The methyl ester is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol ((3-(pyridin-2-yl)phenyl)methanol), or converted to amides through aminolysis. These transformations introduce new functional groups that can alter solubility, reactivity, and coordinating ability.

Reactions on the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to N-oxidation or quaternization with alkyl halides. These modifications can influence the electronic properties of the entire molecule.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing substituents (the meta-directing ester and the deactivating pyridinyl group) would guide the position of the incoming electrophile, leading to specific isomers.

These potential derivatization pathways allow for the systematic generation of a library of analogues from a single, readily accessible precursor.

Interactive Table: Potential Derivatization Reactions of this compound

| Reaction Site | Reaction Type | Reagents | Product Functional Group | Potential Application |

| Ester | Hydrolysis | NaOH or H₃O⁺ | Carboxylic Acid | Ligand for MOFs, Precursor for Amides |

| Ester | Reduction | LiAlH₄ | Primary Alcohol | Synthesis of New Ligands, Polyester Monomer |

| Ester | Aminolysis | R₂NH, Heat | Amide | Pharmaceutical Scaffolds, Hydrogen-Bonded Materials |

| Ester | Transesterification | R'OH, Acid/Base Catalyst | New Ester | Modify Solubility and Physical Properties |

| Pyridine Ring | N-Oxidation | m-CPBA | N-Oxide | Altering Electronic Properties, Catalyst Design |

| Benzene Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted Derivative | Precursor for Amino Derivatives |

| Benzene Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted Derivative | Intermediate for Cross-Coupling Reactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(pyridin-2-yl)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, a reported route involves condensation of methyl 3-hydroxybenzoate with pyridine derivatives under acidic or catalytic conditions. Reaction optimization includes adjusting temperature (e.g., reflux in anhydrous solvents), stoichiometric ratios of reactants, and catalysts like palladium for cross-coupling. A yield of 60% was achieved using a coupling reaction, with purity confirmed via H NMR (δ 3.96 ppm for the methyl ester group) and ESI-MS (m/z 214.10) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 8.74–7.27 ppm) and the methyl ester singlet (δ 3.96 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 214.10 matches the calculated mass (CHNO) .

- Resolution of Discrepancies : Cross-validate with HPLC for purity, IR for functional groups, and X-ray crystallography if crystalline. Contradictions in spectral data (e.g., shifted aromatic peaks) may arise from solvent effects or impurities; replicate experiments under controlled conditions are advised.

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

- Methodological Answer : Tools like GOLD (Genetic Optimisation for Ligand Docking) simulate ligand-protein interactions by exploring conformational flexibility. Parameters include:

- Genetic Algorithm : Evaluates ligand poses with partial protein flexibility.

- Hydration Effects : Accounts for displacement of bound water molecules.

- Validation : Compare docking results with experimental binding assays (e.g., IC values). For pyridine-containing analogs, such studies have revealed affinity for enzymes like cytochrome P450 or kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Structural Analog Comparison : Compare with derivatives (e.g., trifluoromethyl or hydroxypyridine variants) to isolate substituent effects .

- Plasma Stability Assays : Assess metabolic degradation (e.g., in rat/human plasma) to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How does the electronic nature of substituents influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -CF) : Enhance electrophilic aromatic substitution at the benzoate ring.

- Electron-Donating Groups (e.g., -OH) : Direct reactivity to the pyridine moiety.

- Case Study : Fluorinated analogs show increased metabolic stability, while hydroxypyridine derivatives exhibit hydrogen-bonding potential in target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.